molecular formula C17H24N2O3 B5666985 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B5666985
M. Wt: 304.4 g/mol
InChI Key: LHGPPPOOEOQUFI-UHFFFAOYSA-N
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Description

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has a molecular formula of C17H24N2O3 and a molecular weight of 304.38406 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are involved in various cellular processes . Additionally, it induces BDNF-like neurite growth and neuroprotection in cultured neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate specific ion channels and induce neuroprotective effects sets it apart from other similar compounds.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-5-3-6-15(14(13)2)18-9-11-19(12-10-18)16(20)7-4-8-17(21)22/h3,5-6H,4,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGPPPOOEOQUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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